molecular formula C20H24N2O2 B1604356 3-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-47-6

3-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1604356
CAS RN: 898783-47-6
M. Wt: 324.4 g/mol
InChI Key: ZOWKVQWQCFCJKD-UHFFFAOYSA-N
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Description

3-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C20H24N2O2 . It is used in various chemical reactions and has several physical and chemical properties .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone consists of 20 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . For a detailed structural analysis, it is recommended to refer to the specific literature or use molecular modeling software.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone include its molecular structure and formula, as mentioned above . For detailed physical and chemical properties, it is recommended to refer to the specific literature or contact the supplier directly.

Scientific Research Applications

Environmental Science

In environmental science, MMMPB could be used in the study of degradation processes of organic compounds. Its potential to act as a tracer or marker in environmental systems is an area of ongoing research .

Materials Science

The compound’s robust molecular structure may be useful in materials science, particularly in the development of new polymers or coatings that require organic compounds with specific light-absorbing properties .

Analytical Chemistry

MMMPB can play a role in analytical chemistry as a reference compound for calibration in spectroscopic analysis due to its distinct chemical signature. It could help in the accurate measurement of other substances in various samples .

Photocatalysis

MMMPB may be utilized in photocatalytic processes due to its benzophenone core, which is known to participate in energy transfer reactions. This application could be relevant in the field of renewable energy, where efficient light-driven reactions are crucial .

properties

IUPAC Name

(3-methoxyphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-16-6-8-17(9-7-16)20(23)18-4-3-5-19(14-18)24-2/h3-9,14H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWKVQWQCFCJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642958
Record name (3-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898783-47-6
Record name Methanone, (3-methoxyphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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